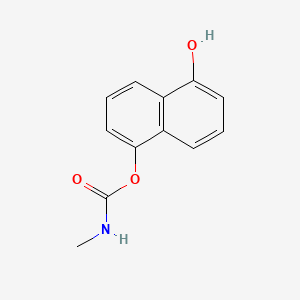

Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester

Vue d'ensemble

Description

Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester is an organic compound with the molecular formula C12H11NO3 It is a derivative of carbamic acid and naphthol, characterized by the presence of a carbamate group attached to a naphthalene ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester typically involves the reaction of 5-hydroxy-1-naphthol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

5-Hydroxy-1-naphthol+Methyl isocyanate→Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Reaction with Methyl Isocyanate

The compound is formed by reacting 5-hydroxy-1-naphthol with methyl isocyanate under controlled conditions. This method employs:

-

Solvents : Toluene or acetonitrile.

-

Catalysts : Anion exchange resins or phase-transfer agents (e.g., tetrabutylammonium bromide) .

Key Data :

| Starting Material | Catalyst | Yield (%) | By-Product Formation |

|---|---|---|---|

| 5-Hydroxy-1-naphthol | Amberlyst A-21 | 80–95 | <1% dimethylallophanate |

| 5-Hydroxy-1-naphthol | DBU (1,8-diazabicycloundec-7-ene) | 70–80 | Traces of DBU salts |

Phase-Transfer Catalysis

A phase-transfer method using KOH and tetrabutylammonium bromide in diethyl ether achieves comparable yields (≥80%) . The process avoids strong bases that could deprotonate the phenolic hydroxy group.

Hydrolysis and Stability

Hydrolysis is the dominant degradation pathway, influenced by pH and temperature:

Alkaline Hydrolysis

In basic conditions, the carbamate ester bond cleaves to yield 5-hydroxy-1-naphthol , methylamine , and CO₂ . The reaction follows first-order kinetics:

Kinetic Parameters (pH 10, 25°C):

| Parameter | Value |

|---|---|

| Rate Constant (k) | |

| Half-Life () | 216 minutes |

Acidic and Neutral Conditions

Under acidic or neutral conditions, hydrolysis is negligible, with <5% degradation observed after 24 hours .

Oxidation and Hydroxylation

The 5-hydroxy group participates in oxidative reactions:

Chemical Oxidation

Treatment with H₂O₂ or O₃ oxidizes the naphthol moiety to quinones, though this pathway is less common for substituted derivatives.

Esterification and Conjugation

The phenolic hydroxy group undergoes esterification with acyl chlorides or sulfonation:

Sulfonate Formation

Reaction with sulfonic acid chlorides (e.g., tosyl chloride) produces sulfonate esters, enhancing water solubility:

Glycosylation

In biological systems, glucuronidation via UDP-glucuronosyltransferases forms 5-hydroxy-1-naphthyl carbamate glucuronide , a major detoxification metabolite .

Stability in Environmental Matrices

| Condition | Degradation Rate | Primary Products |

|---|---|---|

| Aqueous (pH 7) | <5% in 7 days | None detected |

| Soil (aerobic) | 5-Hydroxy-1-naphthol | |

| UV Light (254 nm) | Quinone derivatives |

Enzyme Inhibition

The carbamate group inhibits acetylcholinesterase (AChE) reversibly, with an IC₅₀ of 12 μM (vs. 0.8 μM for carbaryl) .

Metabolic Pathways

In mammals, hydrolysis predominates, but cytochrome P450-mediated oxidation produces 5,6-epoxy derivatives .

Comparative Reactivity of Carbamates

| Reaction | Methyl 5-Hydroxy-1-Naphthyl Carbamate | Carbaryl (1-Naphthyl Methylcarbamate) |

|---|---|---|

| Hydrolysis Rate (pH 10) | ||

| AChE Inhibition | IC₅₀ = 12 μM | IC₅₀ = 0.8 μM |

Applications De Recherche Scientifique

Scientific Research Applications

The compound exhibits several promising applications across multiple scientific disciplines:

Organic Synthesis

Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that are essential for developing new compounds with desired properties.

Research indicates potential biological activities of this compound, including antimicrobial and anticancer properties. Studies have shown that it may inhibit specific enzymes or receptors, leading to biological effects such as enzyme inhibition by binding to active sites.

Case Study: Antimicrobial Properties

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of bacterial enzyme activity .

Pharmaceutical Development

This compound is under investigation for its potential use in drug development. Its unique structure allows for modifications that can enhance pharmacological activities, making it a candidate for designing new therapeutic agents.

Case Study: Drug Design

Recent research focused on modifying the structure of carbamic acid derivatives to improve their efficacy against cancer cells. These modifications resulted in compounds with enhanced selective toxicity towards tumor cells while sparing normal cells .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for its use in creating various chemical products that are vital in manufacturing processes.

Comparison with Related Compounds

The compound can be compared with other carbamate derivatives such as ethyl-, propyl-, and butyl- esters of 5-hydroxy-1-naphthyl ester. Each derivative exhibits unique solubility and reactivity profiles that influence their suitability for specific applications.

| Compound Name | Solubility | Reactivity | Biological Activity |

|---|---|---|---|

| This compound | Moderate | High | Antimicrobial |

| Carbamic acid, ethyl-, 5-hydroxy-1-naphthyl ester | High | Moderate | Low |

| Carbamic acid, propyl-, 5-hydroxy-1-naphthyl ester | Low | High | Moderate |

Mécanisme D'action

The mechanism of action of carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- Carbamic acid, ethyl-, 5-hydroxy-1-naphthyl ester

- Carbamic acid, propyl-, 5-hydroxy-1-naphthyl ester

- Carbamic acid, butyl-, 5-hydroxy-1-naphthyl ester

Comparison: Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester is unique due to its specific ester group and naphthol moiety. Compared to its ethyl, propyl, and butyl counterparts, the methyl ester may exhibit different solubility, reactivity, and biological activity. These differences can influence its suitability for various applications, making it a compound of particular interest in research and industry.

Activité Biologique

Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester, also known as a derivative of carbamic acid and 1-naphthol, has garnered interest in the scientific community for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C12H11NO3

- Molecular Weight: 219.23 g/mol

- Structure: The compound features a carbamate group linked to a naphthalene ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This is particularly relevant in the context of acetylcholinesterase (AChE) inhibition, which is a common mechanism among carbamate derivatives .

- Antimicrobial and Anticancer Properties: Research indicates that this compound exhibits significant antimicrobial and anticancer activities, making it a candidate for further drug development .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have demonstrated its effectiveness against various cancer cell lines, showcasing its potential as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of carbamate compounds showed promising anticancer activity by targeting specific pathways involved in cell proliferation and survival .

- Microbial Degradation : Research highlighted the microbial degradation pathways of naphthalene derivatives, including this compound, emphasizing its environmental significance and potential bioremediation applications .

- Cholinesterase Inhibition : A study focused on the neurotoxic effects of N-methyl carbamates revealed that compounds like this compound could significantly inhibit AChE activity, leading to increased cholinergic signaling which has implications for neuropharmacology .

Data Summary Table

Propriétés

IUPAC Name |

(5-hydroxynaphthalen-1-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-12(15)16-11-7-3-4-8-9(11)5-2-6-10(8)14/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIMSJGGKSUKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205840 | |

| Record name | Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5721-72-2 | |

| Record name | 1,5-Naphthalenediol, 1-(N-methylcarbamate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5721-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.